molecular formula C12H14N2O3S2 B5666893 N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]butanamide

N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]butanamide

Cat. No. B5666893
M. Wt: 298.4 g/mol
InChI Key: DERYCGYLILTOJP-UHFFFAOYSA-N
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Description

N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]butanamide is a compound that has been explored for its various chemical properties and potential applications in scientific research. The interest in this compound primarily stems from its unique molecular structure, which incorporates elements such as a benzothiazole ring and a methylsulfonyl group, contributing to its distinct chemical behavior.

Synthesis Analysis

The synthesis of derivatives related to N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]butanamide involves several steps, including the arylsulfonylation of heterocyclic amides. A novel method reported involves the utilization of 2,N-dilithio derivatives of N-alkylbenzenesulfonamides with methyl isothiocyanate, leading to moderate to good yields of the desired compounds. This synthetic approach highlights the versatility of sulfonamide chemistry in creating complex molecular architectures (Kobayashi & Fujiwara, 2020).

Molecular Structure Analysis

The molecular structure of compounds closely related to N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]butanamide often exhibits significant conformational diversity. For instance, crystallographic studies provide insights into the conformations adopted by such molecules in the solid state, revealing the importance of substituents and molecular interactions in determining their structure (Zablotskaya et al., 2013).

properties

IUPAC Name

N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3S2/c1-3-4-11(15)14-12-13-9-6-5-8(19(2,16)17)7-10(9)18-12/h5-7H,3-4H2,1-2H3,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DERYCGYLILTOJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=NC2=C(S1)C=C(C=C2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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